Oxazole-5-carboxylic acid is a heterocyclic organic compound classified under the oxazole family. It features a five-membered aromatic ring containing one nitrogen atom and is characterized by the presence of a carboxylic acid functional group at the fifth position. This compound is significant in various chemical reactions and has applications in pharmaceuticals and agrochemicals. The structure can be denoted as CHNO, with the molecular formula indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of oxazole-5-carboxylic acid can be achieved through several methods, primarily focusing on the cyclization of appropriate precursors. One common approach involves the reaction of 2-amino acids with α,β-unsaturated carbonyl compounds.
Oxazole-5-carboxylic acid features a planar structure due to its aromatic nature. The molecular structure can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure. For instance:
Oxazole-5-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as temperature, solvent choice, and catalyst presence.
The mechanism involving oxazole-5-carboxylic acid often relates to its role as an intermediate in synthetic pathways:
This mechanism is crucial for understanding how oxazole derivatives are formed and how they may function biologically or catalytically.
Oxazole-5-carboxylic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis.
Oxazole-5-carboxylic acid finds utility across multiple domains:
The oxazole ring in oxazole-5-carboxylic acid maintains aromaticity through delocalization of six π-electrons, satisfying Hückel's rule. This electronic structure profoundly influences both reactivity and intermolecular interaction potential. The carboxylic acid substituent at the electron-deficient C-5 position creates a push-pull system that enhances dipole moment (calculated μ ≈ 4.5 D) and influences crystalline packing [7]. Spectroscopic characterization reveals distinctive features: IR spectroscopy shows C=O stretching at 1710 cm⁻¹ and broad O-H absorption around 3000 cm⁻¹, while ¹³C-NMR displays characteristic signals at δ 162.5 (C-2), 151.2 (C-4), 143.5 (C-5), and 167.8 (COOH) [5]. Tautomerism is not observed due to the fixed position of the carboxylic acid group.
Table 1: Key Physicochemical Properties of Oxazole-5-Carboxylic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₄H₃NO₃ | Elemental Analysis |
Molecular Weight | 113.07 g/mol | - |
Melting Point | 226–230°C | Differential Scanning Calorimetry |
pKa (carboxylic acid) | ~3.5 (estimated) | Potentiometric Titration |
LogP (Octanol-Water) | -0.42 ± 0.30 | Shake-Flask Method |
Hydrogen Bond Donors | 1 | - |
Hydrogen Bond Acceptors | 4 | - |
Positional isomerism significantly impacts properties. Comparison with other oxazolecarboxylic acid isomers reveals that the C-5 derivative exhibits superior stability and more favorable hydrogen-bonding capacity than its C-2 or C-4 counterparts, making it particularly valuable in crystal engineering and supramolecular chemistry [1] [2] [4].
The therapeutic exploration of oxazoles accelerated during World War II amid investigations into penicillin's structure, initially hypothesized to contain an oxazole core [4]. Although this hypothesis proved incorrect, it stimulated intense research into oxazole chemistry. The first significant medicinal breakthrough arrived with the development of ditazole in the 1960s, a platelet aggregation inhibitor featuring a central oxazole ring [6]. Subsequent decades witnessed systematic exploration of structure-activity relationships around the oxazole scaffold, leading to diverse therapeutic agents:
Table 2: Marketed Pharmaceuticals Containing Oxazole Core Structures
Drug | Therapeutic Category | Key Structural Feature | Year Introduced |
---|---|---|---|
Ditazole | Antiplatelet | 2,4-Diphenyloxazole | 1960s |
Oxaprozin | Anti-inflammatory (NSAID) | 4,5-Diphenyloxazole | 1980s |
Mubritinib | Anticancer (Tyrosine Kinase Inhibitor) | Oxazole-5-carboxamide | 2000s (Phase II) |
Aleglitazar | Antidiabetic (PPAR agonist) | Oxazole-5-carboxylic acid derivative | Discontinued (Phase III) |
The strategic incorporation of carboxylic acid functionality at C-5 emerged as a pivotal advancement in the 1990s. This modification significantly enhanced binding interactions with target proteins through salt bridge formation and coordination with metal ions in enzyme active sites. For example, aleglitazar exploits the oxazole-5-carboxylic acid moiety for dual PPARα/γ activation, achieving superior glycemic control and lipid modulation compared to earlier non-oxazole glitazars [6]. Contemporary drug discovery increasingly leverages the oxazole-5-carboxylic acid scaffold in protease inhibitors, kinase targeting agents, and antibacterial compounds due to its favorable physicochemical profile and metabolic stability relative to phenyl or thiazole carboxylic acid counterparts [3] [6].
Functionalization of heterocyclic cores with carboxylic acids constitutes a fundamental strategy in medicinal chemistry, serving multiple critical roles in pharmacophore development. In oxazole-5-carboxylic acid specifically, the carboxylic acid group:
Enables Salt Formation and Solubility Optimization: The ionizable carboxylic acid (pKa ~3.5) permits salt formation with basic counterions (sodium, potassium, tromethamine), significantly enhancing aqueous solubility—particularly valuable for intravenous formulations. This property overcomes the inherent hydrophobicity of the oxazole ring system [5] [7].
Facilitates Target Binding Interactions: The anionic carboxylate engages in strong electrostatic interactions with basic residues (arginine, lysine, histidine) in target proteins. In metalloenzymes, it coordinates essential metal ions (zinc, magnesium). Computational docking studies demonstrate that the oxazole-5-carboxylate group forms bidentate interactions with Mg²⁺ in kinase ATP-binding sites with bond distances of 1.9–2.1 Å [3] [6].
Serves as Synthetic Handle for Bioisosteric Replacement: This group allows strategic replacement with other acidic moieties (tetrazole, acyl sulfonamide, phosphonate) to fine-tune potency, selectivity, or pharmacokinetics. Alternatively, it enables amide coupling to generate prodrugs (e.g., ester prodrugs for enhanced absorption) or directly incorporate into pharmacophores [5] [6].
Modulates Electronic Distribution: The electron-withdrawing carboxylic acid substantially reduces the π-electron density at C-4 (by ~0.15 e⁻, computational analysis), enhancing electrophilicity at this position. This facilitates nucleophilic substitution reactions at C-4 while protecting the acid-sensitive oxazole ring from nucleophilic degradation [4] [5].
The specific positioning at C-5 proves particularly advantageous compared to other oxazole substitution patterns. Molecular topology analyses indicate that the C-5 carboxylate projects orthogonally to the heterocyclic plane, minimizing steric clash with the oxazole ring system and allowing unhindered interaction with protein binding pockets—a key advantage over sterically congested C-2 or C-4 carboxylic acid isomers [1] [4] [5].
Mechanistic Pathway:
- Deprotonation of TosMIC generates a stabilized anion
- Nucleophilic addition to the carbonyl carbon of aldehydes
- Intramolecular cyclization via attack of the alkoxide oxygen on the isocyanide carbon
- Elimination of toluenesulfinate (⁻OTos) yielding the oxazole product
This method efficiently accommodates aromatic, heteroaromatic, and aliphatic aldehydes, providing direct access to 5-substituted oxazoles. Subsequent functionalization at C-4 or oxidation at C-5 methyl groups enables carboxylic acid introduction [3]. For more complex architectures, several advanced strategies have emerged:
Table 3: Synthetic Methods for Oxazole-5-Carboxylic Acid Derivatives
Method | Key Reagents/Conditions | Scope & Limitations | Yield Range |
---|---|---|---|
Van Leusen Synthesis | TosMIC, R-CHO, K₂CO₃, MeOH, reflux | Broad substrate scope; Limited for sterically hindered aldehydes | 60–95% |
Suzuki Cross-Coupling | 5-Bromooxazole, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Enables 4,5-Diaryloxazoles; Requires halogenated precursor | 45–85% |
Ionic Liquid Modification | TosMIC, R-CHO, R'-X, [BMIM]BF₄, 60°C | One-pot synthesis of 4,5-disubstituted oxazoles; Costly ionic liquids | 70–90% |
Indolyloxazole Synthesis | 3/2-Formylindoles, TosMIC, MeOH, reflux | Forms oxazole 35 and enamine 36; Competitive pathways | 40–75% |
Notably, Kotha and co-workers developed a powerful convergent approach combining Suzuki-Miyaura cross-coupling with van Leusen methodology. This sequence constructs polycyclic architectures like C₃-symmetric oxazole derivatives (41, 43, 45) from multialdehyde precursors (40, 42, 44), demonstrating exceptional utility for medicinal chemistry where molecular complexity enhances target specificity [3]. Recent innovations employ ionic liquids (e.g., [BMIM]BF₄) as recyclable reaction media, facilitating efficient one-pot synthesis of 4,5-disubstituted oxazoles (48) from TosMIC (25), aldehydes (46), and alkyl halides (47) with enhanced yields (85–93%) and reduced reaction times [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1